molecular formula C16H12Cl2N6O2 B11178098 6-chloro-N-(5-chloro-2-methylphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-(5-chloro-2-methylphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11178098
M. Wt: 391.2 g/mol
InChI Key: RNALAMOYEALEGK-UHFFFAOYSA-N
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Description

6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the triazine ring and the introduction of the substituents. One common synthetic route is as follows:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Substituents: The chloro, methyl, and nitro groups can be introduced through various substitution reactions. For example, the chloro groups can be added using chlorinating agents like thionyl chloride, while the nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Amino derivatives

    Substitution: Various substituted triazines

Scientific Research Applications

6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N-(5-chloro-2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • 6-chloro-N-(5-chloro-2-methylphenyl)-N’-(2-nitrophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-chloro-N-(5-chloro-2-methylphenyl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine lies in its specific arrangement of substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl2N6O2

Molecular Weight

391.2 g/mol

IUPAC Name

6-chloro-2-N-(5-chloro-2-methylphenyl)-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H12Cl2N6O2/c1-9-5-6-10(17)7-13(9)20-16-22-14(18)21-15(23-16)19-11-3-2-4-12(8-11)24(25)26/h2-8H,1H3,(H2,19,20,21,22,23)

InChI Key

RNALAMOYEALEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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